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A Comparative Guide to Characterizing the Crystallinity of ALD HfO₂ Films: GIXRD vs.

Alternative Techniques

Introduction
Hafnium oxide (HfO₂), deposited by Atomic Layer Deposition (ALD), is a critical high-k dielectric

material in modern electronics. Its performance is intrinsically linked to its crystal structure. As-

deposited ALD HfO₂ films can be amorphous or polycrystalline, and subsequent annealing is

often used to control the crystalline phase.[1][2] The monoclinic phase is typically the most

stable, but tetragonal and orthorhombic phases can also be present.[3][4] Accurately

characterizing the crystallinity of these thin films is crucial for device fabrication and

performance optimization.

Grazing Incidence X-ray Diffraction (GIXRD) is a powerful, non-destructive technique widely

used for the structural analysis of thin films.[5][6] By using a very shallow angle of incidence for

the X-ray beam, GIXRD enhances the signal from the film while minimizing interference from

the underlying substrate.[7][8] This guide provides a detailed comparison of GIXRD with other

common techniques for characterizing the crystallinity of ALD HfO₂ films, supported by

experimental data and protocols.
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Feature
Grazing Incidence X-ray
Diffraction (GIXRD)

Transmission Electron
Microscopy (TEM) /
Selected Area Electron
Diffraction (SAED)

Principle

Diffraction of X-rays from

crystal planes at a low incident

angle.

Imaging with a high-energy

electron beam transmitted

through a thinned sample;

diffraction from a selected

area.

Information Obtained

Crystalline phase identification,

grain size, texture (preferred

orientation), lattice parameters,

and degree of crystallinity.[5]

Direct visualization of

microstructure, grain size and

shape, columnar growth, and

crystal defects. SAED provides

local crystallographic

information.[1][9]

Sample Preparation
Non-destructive; requires a

relatively flat sample.

Destructive and complex;

requires extensive sample

thinning to electron

transparency.

Analysis Area

Large area (typically several

mm²), providing average

structural information.

Localized analysis (nanometer

scale), providing detailed

information about specific

regions.

Sensitivity

Highly sensitive to crystalline

phases, even in very thin films

(nanometer scale).[8]

High spatial resolution,

capable of imaging individual

atomic columns.

Quantification

Can provide quantitative

information on the degree of

crystallinity and phase

fractions.

Quantification of phase

fractions can be challenging

and less precise than with

GIXRD.

Limitations Provides averaged information

over the probed area; may not

detect localized variations.

Time-consuming sample

preparation can introduce

artifacts; analyzes a very
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small, potentially

unrepresentative, sample area.

Quantitative Data from Experimental Studies
The following table summarizes experimental data on the crystallinity of ALD HfO₂ films as

determined by GIXRD and other techniques.
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Deposition/An
nealing
Conditions

Film
Thickness

Technique Key Findings Reference

As-deposited on

thermal SiO₂
-

High-sensitivity

XRD, TEM

Polycrystalline

with monoclinic

and

tetragonal/orthor

hombic phases;

average grain

size ~8.0 nm;

columnar grain

structure.

[1][2]

Annealed at

900°C for 24h
-

High-sensitivity

XRD

Predominantly

monoclinic

phase; grain size

increased to

~11.0 nm.

[1][2]

As-deposited on

chemical SiO₂
-

Z-contrast

STEM,

Fluctuation

Electron

Microscopy

Amorphous with

sub-nanometer

ordering.

[1][2]

Deposited at <

100°C
> 500 nm XRD, TEM Amorphous. [3]

Deposited at

100-350°C
> 500 nm XRD

Polycrystalline,

mostly

monoclinic

phase.

[3]

Deposited at <

200°C
- XRD Amorphous. [10]

Deposited at ≥

200°C
- XRD Polycrystalline. [10]
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As-deposited - GIXRD

Contains

monoclinic and

orthorhombic/tetr

agonal phases.

[11]

Annealed at 600-

1100°C
- GIXRD

Crystallization

increases with

annealing

temperature.

[11]

Deposited at

300°C, annealed

at 450-750°C

2.5, 5, 10 nm
GIXRD, GIXRR,

TEM

Grain size

depends on film

thickness and

annealing

temperature.

[12][13]

Experimental Protocols
Grazing Incidence X-ray Diffraction (GIXRD)

Sample Preparation: The ALD HfO₂ film on its substrate is used as is. Ensure the sample

surface is clean.

Instrumentation: A high-resolution X-ray diffractometer equipped with a thin-film attachment

is used. A common X-ray source is Cu Kα radiation (λ = 0.15418 nm).[4]

Measurement Parameters:

Incident Angle (ω or αi): A fixed, small angle, typically between 0.5° and 5°, is chosen.[4]

[7] The choice of angle determines the penetration depth of the X-rays.

Detector Scan (2θ): The detector is scanned over a range of angles, for example, from 20°

to 52°, to collect the diffraction pattern.[4]

Data Analysis:

The positions of the diffraction peaks are compared to standard diffraction patterns for

HfO₂ (e.g., from the ICDD database) to identify the crystalline phases present.[11]
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The Full Width at Half Maximum (FWHM) of the diffraction peaks can be used to estimate

the average grain size using the Scherrer equation.[12][13]

The relative intensities of the peaks can be used to determine the preferred orientation

(texture) of the crystallites.

Transmission Electron Microscopy (TEM) and Selected
Area Electron Diffraction (SAED)

Sample Preparation: This is a critical and destructive step.

A cross-section of the film and substrate is prepared.

The sample is thinned to electron transparency (typically < 100 nm) using techniques like

mechanical polishing followed by focused ion beam (FIB) milling or ion milling.

Instrumentation: A Transmission Electron Microscope operating at high voltage (e.g., 200-

300 kV) is used.

Imaging and Diffraction:

Bright-field and dark-field imaging are used to visualize the film's microstructure, including

grains, grain boundaries, and defects.

High-Resolution TEM (HRTEM) can be used to visualize the atomic lattice.

SAED is performed by inserting an aperture to select a specific area of the sample. The

resulting diffraction pattern provides information about the crystal structure of that area. A

polycrystalline sample will produce a ring pattern, while a single crystal will produce a spot

pattern.

Data Analysis:

Grain sizes are measured directly from the TEM images.

The SAED patterns are indexed to identify the crystalline phases present.
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Visualizations
Experimental Workflow for Crystallinity Analysis

Sample Preparation

Characterization

Data Analysis

Comparison

ALD Growth of HfO₂ Film

Post-Deposition Annealing (Optional)

GIXRD Analysis TEM/SAED Analysis

Phase ID, Grain Size, Texture Microstructure, Local Crystallography

Comparative Analysis

Click to download full resolution via product page

Caption: Workflow for comparing HfO₂ crystallinity using GIXRD and TEM.

Conclusion
GIXRD is an indispensable, non-destructive technique for the routine characterization of the

crystallinity of ALD HfO₂ films. It provides statistically relevant, averaged information about the

crystalline phase, grain size, and texture over a large sample area. While TEM offers

unparalleled spatial resolution for visualizing the microstructure and identifying localized
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features, its destructive and labor-intensive sample preparation makes it less suitable for high-

throughput analysis. For a comprehensive understanding, a correlative approach using both

GIXRD for bulk film properties and TEM for detailed microstructural analysis is often the most

effective strategy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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